![molecular formula C14H21N3O B2905699 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide CAS No. 1448028-72-5](/img/structure/B2905699.png)
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide
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Overview
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide, also known as CPCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPCA is a pyrazole derivative that has been shown to have a wide range of biochemical and physiological effects.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide has been studied extensively in the field of neuroscience due to its ability to modulate the activity of G protein-coupled receptors (GPCRs). Specifically, this compound has been shown to be a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been shown to have potential applications in the treatment of drug addiction, as it has been shown to reduce cocaine self-administration in rats.
Mechanism of Action
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide acts as a competitive antagonist of the dopamine D1 receptor, which is a GPCR that is involved in the regulation of motor function, reward, and motivation. By binding to the dopamine D1 receptor, this compound prevents the binding of dopamine, which ultimately leads to a reduction in the activity of the receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to modulate the activity of the dopamine D1 receptor, this compound has also been shown to modulate the activity of other GPCRs, including the adenosine A2A receptor and the cannabinoid CB1 receptor. This compound has also been shown to have anti-inflammatory effects, as it has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide in lab experiments is its selectivity for the dopamine D1 receptor. This selectivity allows researchers to specifically target this receptor without affecting other receptors in the brain. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are several future directions for the study of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide. One potential direction is the development of more potent analogs of this compound that can be used in lower concentrations. Another potential direction is the exploration of the effects of this compound on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, the potential therapeutic applications of this compound in the treatment of drug addiction and other neurological disorders warrant further investigation.
Conclusion:
In conclusion, this compound, or this compound, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been shown to be a selective antagonist of the dopamine D1 receptor, which is involved in the regulation of motor function, reward, and motivation. This compound has also been shown to have potential applications in the treatment of drug addiction, as it has been shown to reduce cocaine self-administration in rats. While there are limitations to the use of this compound in lab experiments, the potential therapeutic applications of this compound warrant further investigation.
Synthesis Methods
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)acetamide involves the reaction of 1-cyclopentyl-3-(3,5-dimethyl-1H-pyrazol-1-yl)urea with cyclopropylmethyl bromide in the presence of potassium carbonate in DMF. This reaction results in the formation of this compound as a white solid with a yield of 70%.
properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c1-10(18)15-9-12-8-14(11-6-7-11)17(16-12)13-4-2-3-5-13/h8,11,13H,2-7,9H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISKMROBQGATIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NN(C(=C1)C2CC2)C3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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